Cas no 1000933-99-2 (tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate)
tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
- (6-Hydroxyspiro[3.3]hept-2-yl)carbamic acid tert-butyl ester
- 2-(Boc-aMino)-6-hydroxysp...
- 2-(BOC-AMINO)-6-HYDROXYSPIRO[3.3]HEPTANE
- tert-butyl 6-hydroxyspiro[3.3]hept-2-ylcarbamate
- tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate
- tert-butyl 6-hydroxyspiro[3.3]heptan-2-ylcarbaMate
- (6-Hydroxyspiro[3.3]hept-2-yl)-carbaMic acid tert-butyl ester
- (6-Hydroxyspiro[3.3]hept-2-yl)carbamic acid tert-butyl ester - H6142
- N-(2-Hydroxyspiro[3.3]hept-6-yl)carbamic acid 1,1-dimethylethyl ester
- (6-Hydroxyspiro[3.3]hept-2-yl)carbamicacid tert-butyl ester
- TERT-BUTYL N-(6-HYDROXYSPIRO[3.3]HEPTAN-2-YL)CARBAMATE
- tert-butyl(6-hydroxyspiro[3.3]heptan-2-yl)carbamate
- XBBQALZXPLX
- (6-Hydroxy-spiro[3.3]hept-2-yl)-carbamic acid tert-butyl ester
- AKOS009156275
- DB-103753
- W-204344
- 1000933-99-2
- SCHEMBL19358642
- PB34390
- AS-34918
- AM20070558
- SY042054
- tert-butyl N-(2-hydroxyspiro[3.3]heptan-6-yl)carbamate
- CS-0029835
- J-501677
- XBBQALZXPLXYDL-UHFFFAOYSA-N
- Carbamic acid, N-(2-hydroxyspiro[3.3]hept-6-yl)-, 1,1-dimethylethyl ester
- MFCD09702342
- Z291279240
- F2147-2738
- EN300-36307
- DTXSID70649586
-
- MDL: MFCD09702342
- Inchi: 1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-4-12(5-8)6-9(14)7-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)
- InChI Key: XBBQALZXPLXYDL-UHFFFAOYSA-N
- SMILES: OC1CC2(C1)CC(C2)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 227.15200
- Monoisotopic Mass: 227.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6
- XLogP3: 1.5
Experimental Properties
- Density: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (11 g/l) (25 º C),
- PSA: 58.56000
- LogP: 2.20550
tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289000143-1g |
tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate |
1000933-99-2 | 95% | 1g |
$428.40 | 2023-09-04 | |
| Alichem | A289000143-5g |
tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate |
1000933-99-2 | 95% | 5g |
$1323.00 | 2023-09-04 | |
| TRC | B630140-10mg |
2-(Boc-amino)-6-hydroxyspiro[3.3]heptane |
1000933-99-2 | 10mg |
$ 52.00 | 2023-09-08 | ||
| TRC | B630140-50mg |
2-(Boc-amino)-6-hydroxyspiro[3.3]heptane |
1000933-99-2 | 50mg |
$ 69.00 | 2023-09-08 | ||
| TRC | B630140-100mg |
2-(Boc-amino)-6-hydroxyspiro[3.3]heptane |
1000933-99-2 | 100mg |
$ 115.00 | 2023-09-08 | ||
| ChemScence | CS-0029835-100mg |
tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate |
1000933-99-2 | 100mg |
$81.0 | 2022-04-28 | ||
| ChemScence | CS-0029835-250mg |
tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate |
1000933-99-2 | 250mg |
$135.0 | 2022-04-28 | ||
| ChemScence | CS-0029835-1g |
tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate |
1000933-99-2 | 1g |
$168.0 | 2022-04-28 | ||
| ChemScence | CS-0029835-5g |
tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate |
1000933-99-2 | 5g |
$810.0 | 2022-04-28 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B885017-5g |
tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate |
1000933-99-2 | 95% | 5g |
¥3,415.00 | 2022-09-29 |
tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate Suppliers
tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate
Professional Introduction to Tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate (CAS No. 1000933-99-2)
Tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate, a compound with the CAS number 1000933-99-2, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate spirocyclic structure and carbamate functional group, has garnered considerable attention due to its potential applications in drug development and molecular recognition. The unique structural motif of 6-hydroxyspiro[3.3]heptan-2-yl provides a versatile scaffold for designing molecules with enhanced binding affinity and selectivity, making it a valuable candidate for further exploration.
The synthesis of Tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate involves a series of well-choreographed chemical transformations that highlight the synthetic prowess of modern organic chemistry. The spirocyclic core, derived from a concise biosynthetic pathway, is pivotal in conferring the compound's distinctive physicochemical properties. Recent studies have demonstrated that this core structure can be modified to yield derivatives with improved pharmacokinetic profiles, thereby expanding its utility in medicinal chemistry.
In the realm of drug discovery, Tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate has been investigated for its potential as an intermediate in the synthesis of novel therapeutic agents. The carbamate moiety, in particular, is recognized for its ability to form stable hydrogen bonds with biological targets, which is crucial for achieving high efficacy and low toxicity. Current research is focused on leveraging this property to develop small-molecule inhibitors targeting key enzymes and receptors involved in various diseases.
One of the most compelling aspects of this compound is its structural versatility, which allows chemists to fine-tune its properties through strategic functionalization. For instance, modifications at the 6-hydroxyspiro[3.3]heptan-2-yl moiety have been shown to modulate solubility, metabolic stability, and target binding affinity. These findings underscore the importance of structure-activity relationships (SAR) in optimizing lead compounds for clinical development.
The pharmacological potential of Tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate has also been explored in preclinical studies, where it has demonstrated promising activity against several disease models. Notably, its ability to interact with specific biological pathways has led to investigations into its role as an antineoplastic agent and an anti-inflammatory therapeutic. These preliminary findings are particularly exciting given the growing demand for innovative treatments that address unmet medical needs.
From a synthetic chemistry perspective, the preparation of Tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate exemplifies the integration of traditional organic reactions with cutting-edge methodologies such as transition-metal catalysis and flow chemistry. These techniques have not only streamlined the synthesis process but also enabled the production of complex molecules with high yields and purity. Such advancements are critical for ensuring the scalability and cost-effectiveness of pharmaceutical manufacturing.
The future prospects of Tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate are further illuminated by its compatibility with modern computational tools used in drug design and molecular modeling. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and identify promising candidates for further development. This interdisciplinary approach is essential for translating laboratory findings into viable therapeutic solutions.
In conclusion, Tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate represents a compelling example of how structural innovation can drive advancements in pharmaceutical chemistry. Its unique scaffold, combined with its versatile functionalization possibilities, positions it as a key player in the development of next-generation drugs. As research continues to uncover new applications and synthetic strategies, this compound is poised to make significant contributions to both academic research and industrial applications.
1000933-99-2 (tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate) Related Products
- 1529782-00-0(rac-tert-butyl N-(1R,5S)-5-hydroxy-3,3-dimethylcyclohexylcarbamate)
- 1936602-36-6(tert-butyl N-[3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]carbamate)
- 1363381-12-7(cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate)
- 170508-15-3(tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate)
- 2231665-04-4(tert-butyl N-[cis-3-(hydroxymethyl)-3-methylcyclobutyl]carbamate)
- 2167520-36-5(tert-butyl N-[1-(3-hydroxycyclobutyl)ethyl]carbamate)
- 2757835-26-8(tert-butyl N-(1r,3s)-3-ethyl-3-hydroxycyclobutylcarbamate)
- 1363382-14-2(trans-tert-Butyl 3-hydroxy-3-methylcyclobutylcarbamate)
- 1427329-27-8(tert-butyl N-(3-hydroxy-3-methylcyclobutyl)carbamate)
- 2165700-25-2(tert-butyl N-[(1R,4s,6R)-2-hydroxyspiro[3.3]heptan-7-yl]carbamate)